molecular formula C10H6ClNO2 B1610441 8-Chloro-[1,3]dioxolo[4,5-g]quinoline CAS No. 59134-89-3

8-Chloro-[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B1610441
CAS No.: 59134-89-3
M. Wt: 207.61 g/mol
InChI Key: GRUBPJPDFFLKQE-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Derivatives

  • 8-Chloro-[1,3]dioxolo[4,5-g]quinoline has been utilized in the synthesis of various chemical compounds. For instance, derivatives such as quino[1,2-c]quinazolinium and indazolo[2,3-a]quinoline were synthesized as analogs of antitumor benzo[c]phenanthridine alkaloids (Phillips & Castle, 1980). Similarly, a study reported the eco-compatible sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using TiO2 nanoparticles (Bhardwaj, Singh, & Singh, 2019).

Catalytic and Chemical Reactions

  • Research has shown the efficacy of this compound in various chemical reactions. For instance, visible-light-induced radical bromination of its derivatives led to the production of useful compounds like ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (Li, 2015). Another study described a solvent-free synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6-(5H)-one derivatives under ultrasound acceleration, showcasing the compound's versatility in reaction conditions (Azarifar & Sheikh, 2013).

Antitumor and Antibacterial Properties

  • Some derivatives of this compound have been explored for potential antitumor and antibacterial applications. For instance, a study synthesized new furo[3,4‐b]quinolin‐1(3H)‐one scaffolds derived from γ-lactone‐fused quinolin‐4(1H)‐ones, aiming to discover new antitumor drugs (Labruère et al., 2013). Additionally, novel quinoline and quinolinium iodide derivatives were synthesized and evaluated as potential anticancer and antibacterial agents, demonstrating significant activity (Jin et al., 2020).

Novel Synthesis Methods

  • Innovative methods for synthesizing derivatives of this compound have been developed. For example, a catalyst-free synthesis of [1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones was established, providing a new chemical library for screening anticancer activity (Li et al., 2015).

DNA Interaction and Anticancer Efficacy

  • Studies have investigated the interaction of certain this compound derivatives with DNA and their anticancer efficacy. For instance, derivatives like chloro-PTQ and morpholino-PTQ showed significant intercalation with DNA and demonstrated potential anticancer activity against various cell lines (Shahabuddin, Gopal, & Raghavan, 2009).

Future Directions

Properties

IUPAC Name

8-chloro-[1,3]dioxolo[4,5-g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-1-2-12-8-4-10-9(3-6(7)8)13-5-14-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUBPJPDFFLKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC3=C(C=CN=C3C=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517699
Record name 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59134-89-3
Record name 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6,7-Methylenedioxy-4-quinolone (5.0 g, 26.5 mmol) was boiled in POCl3 (75 mL) for 45 min and then cooled. Excess phosphohoryl chloride was removed under reduced pressure and ice water (100 mL) was added to hydrolyze any residual phosphoryl chloride. The mixture was basified (pH 9) with ammonium hydroxide, and the solid precipitate was filtered. This material was extracted into ethyl ether (8×100 mL), and the ether solution was dried (MgSO4) and evaporated to provide 4.55 g as a white solid, in 83%; mp 127.5-128° C. (lit. mp 129° C.); 1H NMR (CDCl3) δ 6.15 (s, 2H), 7.35 (d, 1H, J=4.7), 7.39 (s, 1H), 7.49 (s, 1H), 8.56 (d, 1H, J=4.7); 13C NMR (CDCl3) δ 99.8, 102.2, 106.1, 119.9, 123.7, 129.8, 141.2, 147.7, 149.1, 151.4.
Name
6,7-Methylenedioxy-4-quinolone
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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